2-ISOPROPYL-5-METHYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL
Overview
Description
2-ISOPROPYL-5-METHYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL is a heterocyclic compound that belongs to the class of imidazopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ISOPROPYL-5-METHYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL typically involves the construction of the imidazole and pyridine rings followed by their fusion. One common method involves the reaction of a substituted pyridine with an imidazole precursor under specific conditions. For example, the reaction can be carried out in the presence of a catalyst such as p-toluenesulfonic acid in toluene . Another method involves the use of air oxidation in an aqueous medium to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of eco-friendly and efficient methods, such as air oxidation in aqueous media, is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-ISOPROPYL-5-METHYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may result in various substituted derivatives of the original compound.
Scientific Research Applications
2-ISOPROPYL-5-METHYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-ISOPROPYL-5-METHYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The compound’s structure allows it to bind to specific sites on target molecules, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-ISOPROPYL-5-METHYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-methyl-2-propan-2-yl-1,4-dihydroimidazo[4,5-b]pyridin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-5(2)9-12-8-7(14)4-6(3)11-10(8)13-9/h4-5H,1-3H3,(H2,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJDUTZWNZYODX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)N=C(N2)C(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517235 | |
Record name | 5-Methyl-2-(propan-2-yl)-1,4-dihydro-7H-imidazo[4,5-b]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79899-04-0 | |
Record name | 5-Methyl-2-(1-methylethyl)-3H-imidazo[4,5-b]pyridin-7-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79899-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methyl-2-(propan-2-yl)-1,4-dihydro-7H-imidazo[4,5-b]pyridin-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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